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This guide provides researchers, scientists, and drug development professionals with answers
to frequently asked questions and troubleshooting solutions for controlling the crystallinity of
lactose monohydrate during processing.

Frequently Asked Questions (FAQS)
Q1: What is the difference between amorphous and crystalline lactose, and why is it important?
Lactose can exist in two primary solid-state forms: crystalline and amorphous.[1]

o Crystalline Lactose: In this form, molecules are arranged in a highly ordered, repeating
three-dimensional lattice structure. The most common and thermodynamically stable form is
a-lactose monohydrate, which is non-hygroscopic (does not readily absorb moisture).[2][3][4]

e Amorphous Lactose: This form lacks a long-range ordered structure and is
thermodynamically unstable.[1] Amorphous lactose is very hygroscopic, meaning it readily
absorbs moisture from the environment.[4]

Controlling the form is critical because the physical state of lactose significantly impacts final
product quality, stability, and processability.[5] The amorphous form's tendency to absorb
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moisture can lead to issues like particle agglomeration, caking, sticking, and altered powder
flow.[1][6] Furthermore, unstable amorphous regions can recrystallize over time, affecting the
long-term stability and performance of the final product.[1]

Q2: What are the primary factors that influence the crystallization of lactose monohydrate?
The crystallization of lactose is a complex process influenced by several key factors:

Temperature: Temperature affects both lactose solubility and molecular mobility.[7]
Crystallization rates often decrease as the system approaches its glass transition
temperature (Tg).[7] High temperatures (e.g., during spray drying) can provide the driving
force for solid-state crystallization if the temperature is significantly above the Tg.[8]

Relative Humidity (RH) / Water Content: Water acts as a plasticizer, lowering the glass
transition temperature of amorphous lactose.[3] Increased moisture uptake reduces the
viscosity of the amorphous phase, increases molecular mobility, and can trigger
crystallization.[1][9] The critical RH at which crystallization is rapidly observed at 25°C is
often cited as around 44%.[10]

Processing Methods:

o Spray Drying: The rapid evaporation of water often leaves lactose in a metastable
amorphous state.[4]

o Milling: High-energy processes like ball milling can disrupt the crystal lattice, introducing
amorphous domains on the particle surface and in the bulk material.[2][11][12]

o Granulation: Wet granulation introduces moisture and heat, which can alter the crystalline
state of lactose.[13][14]

Presence of Other Components: Impurities or other excipients in a formulation can interfere
with lactose crystallization by modifying nucleation and crystal growth.[15] For instance, milk
serum solids have been hypothesized to inhibit the crystallization of 3-lactose.[16]

Q3: How does spray drying affect the crystallinity of lactose?
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During spray drying, water is removed from droplets so rapidly that lactose molecules do not
have sufficient time to organize into an ordered crystal lattice.[4] This process traps the lactose
in a disordered, glassy, or amorphous state.[4] While this can be desirable for some
applications, the resulting high amorphous content makes the powder hygroscopic and prone
to caking and instability.[4][17] To mitigate this, a pre-crystallization step to form a-lactose
monohydrate before spray drying is often necessary to produce a stable, non-hygroscopic
powder.[17]

Q4: Can milling or grinding change the crystallinity of lactose monohydrate?

Yes. Milling is a high-energy process used to reduce particle size, but it can induce physical
changes in the material.[11][12] The mechanical stress can disrupt the crystalline structure of
a-lactose monohydrate, creating disordered or amorphous regions on the particle surfaces.[2]
[12] This process is often referred to as milling-induced amorphization. The extent of this
change depends on the intensity and duration of the milling process.[11] Even small amounts
of induced amorphous content can negatively impact powder stability due to increased
hygroscopicity.[2]

Troubleshooting Guide

Problem: My spray-dried lactose powder becomes sticky and cakes during storage.

e Probable Cause: The powder likely has a high amorphous content. Amorphous lactose is
hygroscopic and absorbs ambient moisture, which lowers its glass transition temperature
(Tg).[1][6] When the storage temperature exceeds the Tg, the powder transitions from a
glassy to a rubbery state, leading to stickiness, particle flow, and caking.[6]

e Solution:

o Quantify Amorphous Content: Use analytical methods like Differential Scanning
Calorimetry (DSC) or Dynamic Vapor Sorption (DVS) to determine the percentage of
amorphous material.[1][11]

o Control Storage Conditions: Store the powder at a low temperature and low relative
humidity (RH) to keep it below its glass transition temperature and prevent moisture
uptake.[6]
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o Induce Crystallization (Conditioning): Before final formulation, condition the powder at a
controlled temperature and humidity to intentionally convert the unstable amorphous
lactose into the more stable a-lactose monohydrate form.[1] This pre-emptive step

enhances long-term stability.[1]

Problem: My powder formulation shows poor flow and inconsistent compressibility during

tabletting.

e Probable Cause: This can be caused by uncontrolled changes in lactose crystallinity.
Moisture sorption by amorphous regions can lead to particle agglomeration, altering the
powder's flow properties.[1][2] The conversion from amorphous to crystalline form can also
change particle morphology and packing behavior.[9]

e Solution:

o Characterize Raw Material: Routinely analyze the incoming lactose for crystallinity using
techniques like X-Ray Powder Diffraction (XRPD) or FT-NIR to ensure batch-to-batch
consistency.[1][5]

o Optimize Granulation Process: If using wet granulation, carefully control the amount of
granulation liquid, mixing time, and drying temperature to ensure uniform granule
properties and a stable crystalline form.[18][19] Finely milled lactose can lead to harder

tablets in a wet granulation process.[19]

o Use Appropriate Lactose Grade: Select a lactose grade suitable for your process. For
example, milled grades like GranuLac® are designed for wet granulation processes due to
their cohesive properties.[14]

Problem: The stability of my final product is poor, and its performance changes over time.

e Probable Cause: The formulation likely contains thermodynamically unstable amorphous
lactose that is slowly converting to the crystalline form during storage.[1] This physical
transformation can alter the product's properties, such as the dissolution rate of an active

pharmaceutical ingredient (API).

e Solution:
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o Perform Stability Studies: Conduct stability testing under accelerated conditions (e.g.,
elevated temperature and humidity) and monitor changes in lactose crystallinity using
DSC or XRPD.

o Minimize Amorphous Content: If milling is part of your process, optimize the milling time
and intensity to minimize the induction of amorphous domains.[11]

o Pre-crystallize Lactose: For processes like spray drying that generate amorphous material,
implement a pre-crystallization step to ensure the lactose is in the stable a-lactose
monohydrate form before drying.[17]

Quantitative Data Summary

Table 1: Effect of Temperature on Lactose Crystallization

Storage Temperature (°C) Observation Reference

Rate of crystal formation
-23.3t0-11.1 ) ) [7]
increases with temperature.

Minimum induction time
-10.0to -12.0 (fastest nucleation) observed [71[20]

in ice cream models.

Induction time for nucleation
Below -12.0 increases due to high viscosity  [7][20]

and low molecular mobility.

No significant crystallization
37 observed within 146 days in [21]

milk powder.

Crystallization initiates after
45 approximately 71 days in milk [21]

powder.

Crystallization lag period
55 reduced to about 7 days in [21]

milk powder.
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Table 2: Effect of Relative Humidity (RH) on Amorphous Lactose

Relative Humidity (RH) Observation Reference

Critical RH at 25°C where
~44% crystallization is rapidly [10]
observed.

Amorphous lactose absorbs
moisture, reducing its glass

57% transition temperature and [9]
setting up conditions for

crystallization.[9]

Lactose crystallization starts
75% within 30 minutes of exposure [16]

in whey powders.

Samples with amorphous
75% lactose crystallize gradually as  [22]

water is absorbed.

Experimental Protocols

Protocol 1: Quantifying Amorphous Content using Differential Scanning Calorimetry (DSC)

e Principle: DSC measures the difference in heat flow between a sample and a reference as a
function of temperature. Amorphous material will show a glass transition (Tg) and an
exothermic crystallization event (Tc) upon heating. The energy released during crystallization
is proportional to the amount of amorphous content.[1][11]

» Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the lactose powder into an aluminum
DSC pan and hermetically seal it.

o Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
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o Thermal Program: Heat the sample at a controlled rate, typically 10-20 °C/min, over a
temperature range that encompasses the expected glass transition and crystallization
events (e.g., 25 °C to 250 °C).[11]

o Data Analysis:

Identify the glass transition (Tg) as a step change in the baseline of the thermogram.

Identify the crystallization peak (Tc) as a sharp exothermic event.

Integrate the area of the crystallization exotherm to determine the enthalpy of
crystallization (AHc).

Calculate the percentage of amorphous content by comparing the sample's AHc to the
AHc of a 100% amorphous lactose standard.

Protocol 2: Identifying Crystalline Forms using X-Ray Powder Diffraction (XRPD)

e Principle: XRPD is a non-destructive technique that identifies the crystalline phases in a
material. Each crystalline solid has a unique diffraction pattern. Sharp peaks indicate a highly
crystalline structure, while a broad, diffuse halo indicates amorphous content.[1]

o Methodology:

o Sample Preparation: Pack the lactose powder into a sample holder, ensuring a flat,
smooth surface.

o Instrumentation: Place the sample holder in the diffractometer.

o Data Collection: Scan the sample over a specific range of diffraction angles (28), for
example, from 5° to 40°. The a-lactose monohydrate form has a characteristic signal at
approximately 19.9° 26 (using Cu-Ka radiation).[23]

o Data Analysis:

» Compare the resulting diffractogram to reference patterns for known lactose polymorphs
(e.g., a-lactose monohydrate, [3-lactose) to identify the crystalline forms present.
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» The presence of broad, non-distinct peaks (a "halo") indicates the presence of
amorphous material.

» Quantitative analysis can be performed by measuring the peak areas relative to a
standard.

Protocol 3: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

e Principle: DVS measures the mass change of a sample as it is exposed to a series of
controlled relative humidity (RH) steps at a constant temperature. It is highly effective for
quantifying moisture sorption by amorphous content and observing moisture-induced
crystallization.[1]

o Methodology:

o Sample Preparation: Place a small, accurately weighed amount of lactose powder (10-20
mg) onto the DVS sample pan.

o Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH)
until a stable mass is achieved.

o Sorption/Desorption Isotherm: Program the instrument to increase the RH in discrete
steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At
each step, the instrument waits until the sample mass equilibrates before proceeding.

o Data Analysis:
» Plot the change in mass (%) versus RH to generate a sorption isotherm.
= Alarge moisture uptake at low-to-mid RH levels is characteristic of amorphous content.

» Asharp loss of mass at a specific “critical” RH indicates that the absorbed water has
induced crystallization, releasing water that was plasticizing the amorphous solid.

Visualizations
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Caption: Key factors influencing the final crystallinity of lactose monohydrate.
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Start: Analyze Lactose Sample

1. Weigh 5-10 mg of sample
into a DSC pan and seal.

l

2. Place sample and reference
pans into DSC instrument.

:

3. Heat at a controlled rate
(e.g., 10-20 °C/min).

:

4. Record heat flow vs.
temperature to get thermogram.

:

5. Analyze Thermogram

:

Identify Tg (glass transition)
Identify Tc (crystallization)
Calculate % Amorphous Content

Click to download full resolution via product page

Caption: Experimental workflow for DSC analysis of lactose crystallinity.
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Problem:

Powder is Caking / Sticky

Action: Quantify amorphous
content (DSC, DVS, XRPD).

Is the amorphous content high?

Yes

Solutions

Condition powder at Investigate other factors:
controlled T / RH to induce particle size, different excipients,
crystallization before use. formulation issues.
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Caption: Troubleshooting workflow for caking issues in lactose powders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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